molecular formula C25H40O8 B1197049 Adiol 3-G CAS No. 65535-18-4

Adiol 3-G

Cat. No. B1197049
CAS RN: 65535-18-4
M. Wt: 468.6 g/mol
InChI Key: GYNWSIBKBBWJJW-ZQMNIGHUSA-N
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Description

Adiol 3-G, also known as 3α-Androstanediol glucuronide, is a major metabolite of dihydrotestosterone (DHT) . It is one of the two different compounds represented by Adiol G, the other being Adiol 17-G . The glucuronide in Adiol G can be conjugated at the 3-carbon position to form Adiol 3-G .


Synthesis Analysis

Adiol G, including Adiol 3-G, is formed from unconjugated precursors by the enzyme glucuronyl transferase . The activity of this enzyme in human liver, abdominal and scalp skin, and prostate has been measured to determine the likely source of Adiol G formation in humans .


Molecular Structure Analysis

Adiol G represents two different compounds, since the glucuronide can be conjugated at the 3-carbon position (Adiol 3-G) or at the 17-carbon position (Adiol 17-G) .


Chemical Reactions Analysis

The formation of Adiol G, including Adiol 3-G, involves the action of the enzyme glucuronyl transferase on unconjugated precursors . Further details about the specific chemical reactions involved in the formation of Adiol 3-G are not available in the retrieved sources.

Scientific Research Applications

Androgen Metabolism and Skin Conditions

Adiol 3-G, known scientifically as 3α-Androstanediol Glucuronide, is a metabolite of dihydrotestosterone (DHT) and reflects peripheral tissue androgen metabolism. Studies have found correlations between serum Adiol 3-G levels and certain skin conditions such as acne and chest hair density in men. Elevated concentrations of Adiol 3-G have been associated with hyperandrogenic states, supporting the hypothesis that serum levels of Adiol 3-G reflect the extent of androgen action in peripheral tissues (Lookingbill et al., 1988).

Role in Androgen Receptor Activation

Adiol 3-G has been investigated in the context of androgen receptor (AR) activation and prostate cancer. Research suggests that certain androgens, including Adiol 3-G, can activate AR target genes and may play a role in the progression of prostate cancer. This highlights the potential of Adiol 3-G as a subject of study in the development of new therapeutic approaches for androgen-dependent diseases (Miyamoto et al., 1998).

Estrogenic Effects and Breast Cancer

Adiol 3-G and related compounds have shown estrogenic effects, particularly in breast cancer cells. Research has demonstrated that Adiol 3-G can induce the synthesis of estrogen-dependent proteins in breast cancer cells, suggesting a potential role in the progression and treatment of breast cancer (Adams et al., 1981).

Anti-Inflammatory and Immune Modulating Effects

Some studies have explored the anti-inflammatory and immune-modulating effects of Adiol 3-G. For instance, its administration after trauma-hemorrhage has been shown to improve hepatic functions, suggesting its potential in medical interventions following severe physical stress (Shimizu et al., 2005).

Impact on Microglial Polarization and Neuroprotection

Adiol 3-G has been investigated for its role in microglial polarization and neuroprotection. Studies indicate that it may reduce demyelination-induced axonal damage and shift microglial polarization towards a reparative mode, which is significant in the context of neurological diseases and injuries (Kalakh & Mouihate, 2017).

properties

IUPAC Name

(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12?,13?,14?,15?,16?,17-,18-,19+,20-,21-,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNWSIBKBBWJJW-ZQMNIGHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@H]2O)CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984129
Record name 17-Hydroxyandrostan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adiol 3-G

CAS RN

65535-18-4
Record name 17-Hydroxyandrostane-3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065535184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxyandrostan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RS Rittmaster, DL Thompson, S Listwak… - The Journal of …, 1988 - academic.oup.com
… directly measure Adiol 3-G in serum extracts. In 10 normal men, mean serum Adiol 3-G and total … G was Adiol 3-G). In 10 normal women sampled during the early follicular phase, mean …
Number of citations: 36 academic.oup.com
RS RITTMASTER, CA LEOPOLD… - Endocrinology, 1988 - academic.oup.com
… Adiol 3-G antibody, where a is the percentage of Adiol 3-G counts bound and b is the percentage of Adiol 17-G counts bound. To insure that the percent binding of Adiol 3-G … Adiol 3-G …
Number of citations: 9 academic.oup.com
RS Rittmaster, H Zwicker, DL Thompson… - The Journal of …, 1993 - academic.oup.com
… Using three different techniques for separating Adiol 3-G and Adiol17-G, we found that Adiol G produced by human liver in vitro was about 90% Adiol 17-G. In two separate studies, we …
Number of citations: 39 academic.oup.com
DL Thompson - 1990 - dalspace.library.dal.ca
… Adiol 3-G levels from total Adiol-G levels. In this way the balance between Adiol 3-G and … percentage of Adiol-G present as Adiol 3-G was determined. These results were compared …
Number of citations: 6 dalspace.library.dal.ca
F Ponzetto, M Parasiliti-Caprino, I Gesmundo… - Talanta, 2023 - Elsevier
… two pairs of 5-Adiol glucuronides (5ααβ-Adiol 3-G/5βαβ-Adiol 3-G and 5ααβ-Adiol 17-G/5βαβ-… dramatically improved the separation of 5ααβ-Adiol 3-G/5βαβ-Adiol 3-G as well as EpiA-S/…
Number of citations: 2 www.sciencedirect.com
DL Thompson, N Horton… - Clinical endocrinology, 1990 - Wiley Online Library
… The antibody was raised in rabbits against androstanediol 3-glucuronide (Adiol 3-G), according to the method of Vaitukaitis et al. (1971). The antigen was produced by carbodiimide …
Number of citations: 42 onlinelibrary.wiley.com
M Thevis, G Opfermann, H Schmickler… - Journal of mass …, 2001 - Wiley Online Library
The steroid glucuronide conjugates of 16,16,17‐d 3 ‐testosterone, epitestosterone, nandrolone (19‐nortestosterone), 16,16,17‐d 3 ‐nortestosterone, methyltestosterone, metenolone, …

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